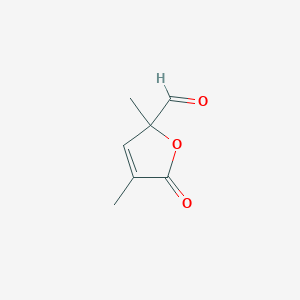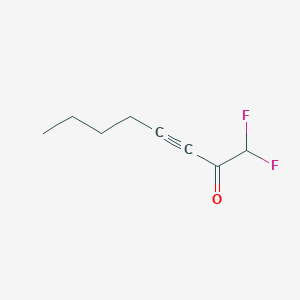
1,1-Difluorooct-3-yn-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluorooct-3-yn-2-one is a chemical compound with the molecular formula C8H4F2O. It is also known as 2,2-difluoro-3-octyn-2-one or DFOD. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 1,1-difluorooct-3-yn-2-one is not fully understood, but studies have suggested that it may act through the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. DFOD has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
生化学的および生理学的効果
Studies have shown that 1,1-difluorooct-3-yn-2-one has a range of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory activity, and neuroprotective effects. DFOD has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
実験室実験の利点と制限
One of the main advantages of 1,1-difluorooct-3-yn-2-one is its versatility as a building block for the synthesis of complex molecules. Its ability to undergo a variety of chemical reactions makes it a valuable tool for synthetic chemists. However, DFOD has some limitations in lab experiments, including its potential toxicity and the need for specialized equipment and handling procedures.
将来の方向性
There are many potential future directions for research on 1,1-difluorooct-3-yn-2-one. One area of interest is the development of new anticancer agents based on DFOD. Researchers may also investigate the use of DFOD as a building block for the synthesis of new materials with novel properties, such as fluorescent dyes and polymers. In addition, further studies may be conducted to better understand the mechanism of action of DFOD and its potential applications in the treatment of other diseases such as Alzheimer's disease and inflammation.
Conclusion:
1,1-Difluorooct-3-yn-2-one is a unique chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its versatility as a building block for the synthesis of complex molecules and its potential as an anticancer agent make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of DFOD and its potential applications in the treatment of other diseases.
合成法
The synthesis of 1,1-difluorooct-3-yn-2-one involves the reaction of 1,1,2,2-tetrafluoroethane with propargyl alcohol in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a series of steps, including deprotonation, nucleophilic addition, and elimination, to yield the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1,1-Difluorooct-3-yn-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFOD has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. DFOD has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In materials science, DFOD has been used as a building block for the synthesis of functional materials such as fluorescent dyes and polymers. Its unique chemical structure and reactivity make it a valuable tool for the design and synthesis of new materials with novel properties.
In organic synthesis, DFOD has been used as a versatile building block for the synthesis of complex molecules. Its ability to undergo a variety of chemical reactions, including nucleophilic addition, oxidation, and reduction, make it a valuable tool for synthetic chemists.
特性
CAS番号 |
117710-73-3 |
|---|---|
製品名 |
1,1-Difluorooct-3-yn-2-one |
分子式 |
C8H10F2O |
分子量 |
160.16 g/mol |
IUPAC名 |
1,1-difluorooct-3-yn-2-one |
InChI |
InChI=1S/C8H10F2O/c1-2-3-4-5-6-7(11)8(9)10/h8H,2-4H2,1H3 |
InChIキー |
CDGZCBOPYKCCLD-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)C(F)F |
正規SMILES |
CCCCC#CC(=O)C(F)F |
同義語 |
3-Octyn-2-one, 1,1-difluoro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



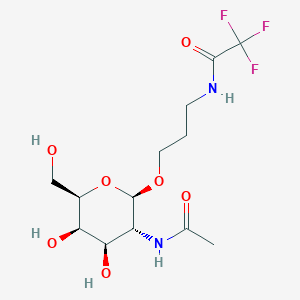

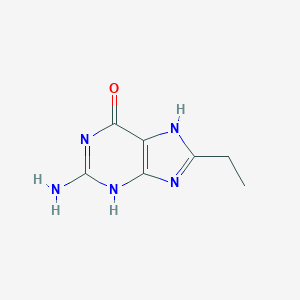
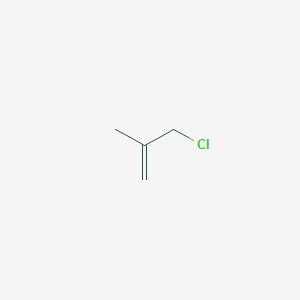
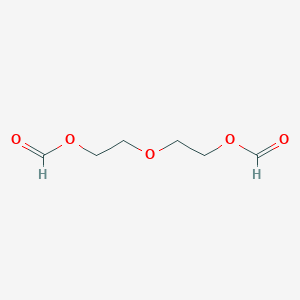
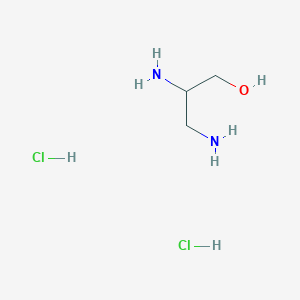
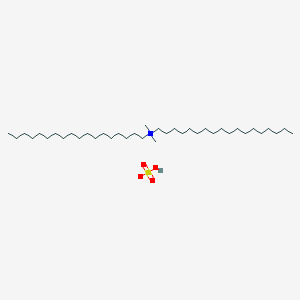
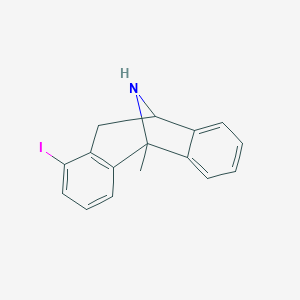
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
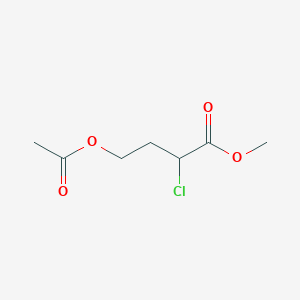
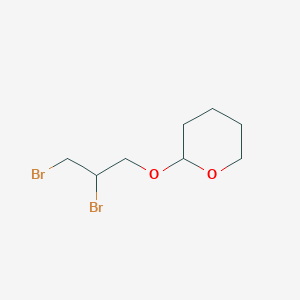
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
